molecular formula C8H11NOS B14024821 3-Methoxy-2-methyl-6-(methylthio)pyridine

3-Methoxy-2-methyl-6-(methylthio)pyridine

Cat. No.: B14024821
M. Wt: 169.25 g/mol
InChI Key: KGJKLZTYZVQSCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-(methylthio)pyridine is a substituted pyridine compound with the molecular formula C8H11NOS It is characterized by the presence of a methoxy group, a methyl group, and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine can be achieved through several methods. One common approach involves the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-Methoxy-2-methyl-6-(methylthio)pyridine has several scientific research applications, including:

    Chemistry: It is used as a catalyst in addition reactions involving acetylenic esters.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: It is utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. Its effects are mediated through interactions with functional groups on other molecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-6-(methylthio)pyridine is unique due to the presence of both a methylthio group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-methoxy-2-methyl-6-methylsulfanylpyridine

InChI

InChI=1S/C8H11NOS/c1-6-7(10-2)4-5-8(9-6)11-3/h4-5H,1-3H3

InChI Key

KGJKLZTYZVQSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)OC

Origin of Product

United States

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